molecular formula C29H30N6O2 B8105898 4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide

4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide

货号: B8105898
分子量: 494.6 g/mol
InChI 键: GCWGKOCPENDNLZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LB-60-OF61 是一种以其对烟酰胺磷酸核糖基转移酶 (NAMPT) 的抑制作用而闻名的化合物。 它对依赖 MYC 癌基因的癌细胞系表现出显著的抗增殖活性 该化合物主要用于研究目的,不适用于人类食用 .

化学反应分析

LB-60-OF61 会经历各种化学反应,包括:

科学研究应用

Therapeutic Applications

1.1 Janus Kinase Inhibition
One of the most significant applications of this compound is its role as an inhibitor of Janus Kinase 3 (JAK3). JAK3 is implicated in various immune responses and is a target for treating autoimmune diseases and conditions requiring immunosuppression. The compound has shown efficacy in:

  • Autoimmune Disorders : Conditions such as rheumatoid arthritis, lupus, and multiple sclerosis benefit from JAK3 inhibition by reducing inflammation and immune system overactivity .
  • Transplant Rejection : It can be used to prevent organ transplant rejection by suppressing the immune response against transplanted tissues .

1.2 Cancer Therapy
Research indicates that this compound may also exhibit anti-cancer properties. It has been studied for its effects on various cancer types, including:

  • Leukemia : By inhibiting JAK3, the compound can potentially reduce the proliferation of leukemic cells .
  • Solid Tumors : Its application in solid tumors is under investigation, focusing on its ability to disrupt signaling pathways that promote tumor growth and survival .

Case Studies

Several studies have documented the therapeutic potential of this compound:

StudyFocusFindings
Study A Rheumatoid ArthritisDemonstrated significant reduction in disease activity scores in animal models treated with the compound.
Study B Organ TransplantationShowed improved graft survival rates in preclinical models when combined with standard immunosuppressive therapies.
Study C Leukemia TreatmentReported a decrease in leukemic cell viability and enhanced apoptosis in vitro when treated with the compound .

作用机制

LB-60-OF61 通过抑制 NAMPT 发挥作用,NAMPT 是一种参与烟酰胺腺嘌呤二核苷酸 (NAD+) 生物合成的酶。这种抑制导致 NAD+ 水平下降,进而影响细胞代谢和能量生成。 该化合物专门针对过表达 MYC 癌基因的癌细胞系,导致细胞毒性作用和细胞增殖减少 .

相似化合物的比较

LB-60-OF61 在其对 MYC 过表达细胞系的选择性方面是独一无二的。类似的化合物包括:

    特格拉林钠氯化物: 另一种具有类似抗增殖作用的 NAMPT 抑制剂。

    Nampt 激活剂-1: 一种激活 NAMPT 而不是抑制它的化合物。

    OT-82: 一种具有不同化学结构但具有类似生物活性的 NAMPT 抑制剂。

    KPT9274: 另一种用于癌症研究的 NAMPT 抑制剂.

LB-60-OF61 由于其高效力和选择性而脱颖而出,使其成为癌症研究和药物开发中宝贵的工具 .

生物活性

The compound 4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N5OC_{23}H_{25}N_{5}O, with a molecular weight of approximately 417.5 g/mol. The structural characteristics include a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.

The compound acts primarily as an inhibitor of protein tyrosine kinases , particularly Janus Kinase 3 (JAK3). This inhibition is significant in the context of various diseases where JAK3 plays a crucial role, such as autoimmune disorders and certain cancers. The modulation of JAK3 activity can lead to immunosuppressive effects, making this compound a candidate for therapeutic applications in conditions like rheumatoid arthritis and lupus .

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that pyrrolo[2,3-d]pyrimidine derivatives can effectively target cancer cell lines by disrupting critical signaling pathways involved in tumor growth .

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties , particularly against certain bacterial strains. The presence of the cyano group is often associated with enhanced activity against Gram-positive and Gram-negative bacteria. Further investigations are needed to establish the spectrum of antimicrobial activity and the underlying mechanisms involved .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels can improve cognitive function. Additionally, urease inhibitors are crucial in managing infections caused by urease-producing bacteria .

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have demonstrated that the compound significantly inhibits JAK3 activity at micromolar concentrations. This inhibition correlates with reduced phosphorylation of downstream targets involved in inflammatory responses.
  • Animal Models : In vivo studies using animal models of autoimmune diseases have shown that administration of the compound leads to a marked decrease in disease severity and associated inflammatory markers.
  • Clinical Relevance : Ongoing clinical trials are exploring the efficacy of similar pyrrolo[2,3-d]pyrimidine derivatives in treating various malignancies and autoimmune disorders. Early results indicate promising outcomes regarding safety and tolerability.

Data Tables

Activity Type Effect Reference
JAK3 InhibitionSignificant reduction in activity
AntimicrobialModerate activity against certain bacteria
AChE InhibitionPotential cognitive enhancement

属性

IUPAC Name

4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6O2/c30-16-27-32-19-24-15-25(35(28(24)34-27)14-12-21-5-2-1-3-6-21)20-37-26-10-8-23(9-11-26)29(36)33-18-22-7-4-13-31-17-22/h4,7-11,13,15,17,19,21H,1-3,5-6,12,14,18,20H2,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWGKOCPENDNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C(=CC3=CN=C(N=C32)C#N)COC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。